Molecular Weight and Lipophilicity Differentiation from 1-(4-Fluorobenzoyl)piperidine
The presence of a bromo substituent at the 3-position in 1-(3-bromo-4-fluorobenzoyl)piperidine increases molecular weight by approximately 79 Da and XLogP3-AA by 0.7 units compared to the non-brominated analog 1-(4-fluorobenzoyl)piperidine [1][2]. This increase in lipophilicity and molecular size may influence membrane permeability and target binding kinetics.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 286.14 g/mol; XLogP3-AA = 3.0 |
| Comparator Or Baseline | 1-(4-Fluorobenzoyl)piperidine: MW = 207.24 g/mol; XLogP3-AA = 2.3 |
| Quantified Difference | MW difference = +78.9 g/mol; ΔXLogP3-AA = +0.7 |
| Conditions | Computed properties from PubChem (2021.05.07 release) [1][2] |
Why This Matters
Lipophilicity and molecular weight are critical determinants of drug-likeness; this compound provides a higher LogP and MW option for lead optimization campaigns requiring increased hydrophobicity or molecular bulk.
- [1] PubChem. (n.d.). 1-(3-Bromo-4-fluorobenzoyl)piperidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-(3-Bromo-4-fluorobenzoyl)piperidine View Source
- [2] PubChem. (n.d.). (4-Fluorophenyl)(piperidin-1-yl)methanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2737266 View Source
